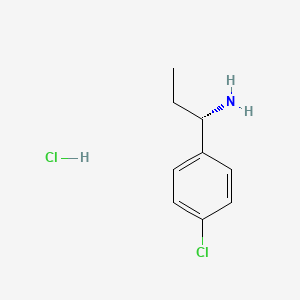

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFMDYMEAQPNPZ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride

Introduction

(S)-1-(4-Chlorophenyl)propan-1-amine is a chiral amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is often essential for the desired pharmacological activity and selectivity of the final drug product. The production of this compound as a single, pure enantiomer is a common challenge in pharmaceutical development, requiring robust and efficient synthetic strategies. This guide provides an in-depth exploration of the principal pathways for the synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, tailored for researchers, chemists, and professionals in drug development. We will dissect three core strategies: asymmetric synthesis, classical chiral resolution, and modern biocatalytic methods, offering both theoretical grounding and practical, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic overview reveals that the primary challenge lies in the stereoselective formation of the chiral center at the C1 position. The most logical precursor is the prochiral ketone, 4'-chloropropiophenone. The main synthetic approaches diverge on how to introduce the amine functionality with the correct (S)-stereochemistry.

Caption: Chiral auxiliary workflow using Ellman's reagent.

Strategy 2: Chiral Resolution of a Racemic Mixture

Chiral resolution is a robust and time-tested method for separating enantiomers. [1]Although it has a maximum theoretical yield of 50% for the desired enantiomer (without a racemization/recycling loop for the unwanted enantiomer), it remains a widely used technique, especially when asymmetric routes are challenging to develop or scale. [2]The core principle is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can thus be separated. [3]

Step 2.1: Synthesis of Racemic (±)-1-(4-Chlorophenyl)propan-1-amine

The racemic amine is first synthesized, typically via a straightforward reductive amination of 4'-chloropropiophenone.

Protocol: Racemic Reductive Amination [4]1. To a solution of 4'-chloropropiophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride and triethylamine to form the oxime intermediate. 2. The solvent is evaporated, and the crude oxime is redissolved in a solvent like tetrahydrofuran (THF). 3. A reducing agent, such as borane-THF complex, is added, and the mixture is heated. 4. After the reaction is complete, it is quenched with aqueous HCl. 5. Standard extraction and purification yield the racemic 1-(4-chlorophenyl)propan-1-amine.

Step 2.2: Diastereomeric Salt Resolution

This is the crucial separation step. A chiral resolving agent, which is an enantiomerically pure acid or base, is reacted with the racemic amine to form two diastereomeric salts. [5]Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, allowing one to be selectively crystallized. [6][7] Causality and Expertise: The choice of resolving agent and crystallization solvent is paramount and often requires empirical screening. [2][6]Tartaric acid and its derivatives, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), are highly effective for resolving racemic amines due to their ability to form well-defined, crystalline salts. [6]The solvent system must be chosen to maximize the solubility difference between the two diastereomeric salts.

Protocol: Resolution with (+)-DPTTA [6]1. Salt Formation: Dissolve the racemic amine (1.0 eq) and the chiral resolving agent, (+)-DPTTA (0.5 to 1.0 eq), in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating. 2. Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The less soluble diastereomeric salt—for instance, the ((S)-amine)-(+)-DPTTA salt—will precipitate out of the solution. 3. Isolation: The crystals are isolated by filtration and washed with a small amount of the cold solvent. The mother liquor, enriched in the other diastereomer, is set aside. 4. Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH or Na₂CO₃ solution) to neutralize the resolving agent and liberate the enantiomerically pure (S)-amine. 5. Extraction: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated. 6. Hydrochloride Salt Formation: The purified (S)-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the final (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride product.

Strategy 3: Biocatalytic Synthesis via Transaminases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. [8] Causality and Expertise: These enzymes operate under mild conditions (aqueous media, ambient temperature) and can exhibit near-perfect enantioselectivity (>99% e.e.). [9][10]By selecting an appropriate (S)-selective transaminase, 4'-chloropropiophenone can be directly converted into the desired (S)-amine. The reaction is an equilibrium process, so strategies to drive it to completion, such as using an inexpensive amine donor (e.g., isopropylamine, which generates acetone as a volatile byproduct) or using a coupled-enzyme system, are often employed. [11] Protocol: Asymmetric Transamination

-

Reaction Setup: In a buffered aqueous solution, combine 4'-chloropropiophenone, the chosen (S)-selective transaminase enzyme (often as a whole-cell lysate or immobilized), the co-factor pyridoxal 5'-phosphate (PLP), and a suitable amine donor (e.g., isopropylamine).

-

Incubation: The mixture is gently agitated at a controlled pH and temperature (e.g., pH 8.5, 30°C).

-

Monitoring: The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC.

-

Work-up: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation if using whole cells), and the product is extracted from the aqueous phase using an organic solvent.

-

Isolation and Salt Formation: The extracted amine is purified and converted to its hydrochloride salt as described in previous sections.

Comparative Analysis of Synthetic Strategies

The optimal synthetic strategy depends on factors such as scale, cost, available equipment, and desired purity.

| Parameter | Asymmetric Synthesis | Chiral Resolution | Biocatalysis (Transaminase) |

| Theoretical Yield | Up to 100% | Max 50% (without racemization) | Up to 100% |

| Enantioselectivity | Good to Excellent (often >95% e.e.) | Potentially very high (>99% e.e.) after recrystallization | Excellent (often >99% e.e.) |

| Process Steps | Fewer steps, more direct | More steps (racemate synthesis, resolution, liberation) | Fewer steps, direct amination |

| Reagent Cost | Chiral catalysts/ligands can be expensive | Resolving agents are often inexpensive, but solvent usage can be high | Enzyme cost can be a factor, but catalysts are highly efficient |

| Scalability | Generally good, especially for hydrogenation | Well-established for large scale, but can be volume-intensive | Increasingly scalable; requires bioreactor infrastructure |

| Environmental Impact | Can involve heavy metals and organic solvents | High solvent usage | "Green" process, runs in water under mild conditions |

Final Product Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity, purity, and enantiomeric excess.

-

Identity and Purity: Confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Enantiomeric Excess (e.e.): Determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., polysaccharide-based columns). [12]* Melting Point: The melting point of the hydrochloride salt is a key physical property for purity assessment.

References

-

Barcelos, R. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

National Institutes of Health (NIH) (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. NIH. Available at: [Link]

-

Dipòsit Digital de la Universitat de Barcelona (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. University of Barcelona. Available at: [Link]

-

ACS Publications (2023). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

-

Science Learning Center (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]

-

Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Asian Journal of Chemistry (2013). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. Available at: [Link]

-

Borges, F. A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

-

Royal Society of Chemistry (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. Available at: [Link]

-

Wikipedia (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

-

National Institutes of Health (NIH) (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC. NIH. Available at: [Link]

-

Appretech Scientific Limited (n.d.). (S)-1-(4-chlorophenyl)propan-1-amine hydrochloride. Appretech. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC. Available at: [Link]

-

National Institutes of Health (NIH) (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC. NIH. Available at: [Link]

-

MDPI (2022). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]

-

Onyx Scientific (n.d.). Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

-

PubMed (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. Available at: [Link]

-

Purdue University (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Global Research Online. Available at: [Link]

-

Synple Chem (n.d.). Available Synple Chem Reagent Cartridges. Synple Chem. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. JOCPR. Available at: [Link]

-

Cardiff University (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University Blogs. Available at: [Link]

-

MDPI (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

-

Yale University (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory. Available at: [Link]

-

National Institutes of Health (NIH) (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC. NIH. Available at: [Link]

-

RSC Publishing (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC. Available at: [Link]

-

Alchem Pharmtech (n.d.). (S)-1-(4-Chlorophenyl)propan-1-amine. Alchem. Available at: [Link]

-

MySkinRecipes (n.d.). 1-(4-Chlorophenyl)propan-1-amine. MySkinRecipes. Available at: [Link]

-

Der Pharma Chemica (2014). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

-

PubChem (n.d.). 4'-Chloropropiophenone. National Institutes of Health. Available at: [Link]

-

NIST (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. onyxipca.com [onyxipca.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Uncharted Territory: The Elusive Mechanism of Action of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This communication addresses the topic of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride and the current landscape of publicly available scientific literature regarding its mechanism of action. Following a comprehensive search and analysis of scientific databases and chemical repositories, it must be reported that detailed, peer-reviewed studies elucidating the specific pharmacological and molecular mechanism of action for (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride are not presently available in the public domain.

The existing information for this compound is largely limited to its chemical identity, including its structure, molecular formula (C9H13Cl2N), and CAS number (1310923-37-5), as provided by various chemical suppliers.[1][2] Synthesis methods for the broader class of 1-(4-chlorophenyl)propan-1-amines have also been documented.[3] However, this foundational chemical information is not accompanied by pharmacological data, such as binding affinities for specific receptors, transporter inhibition profiles, or in vivo functional assays that would be necessary to delineate its mechanism of action.

While the structural features of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride might suggest potential interactions with monoamine systems, any such hypothesis remains speculative without direct experimental evidence. For context, related classes of compounds, such as norepinephrine-dopamine reuptake inhibitors (NDRIs), are known to act by blocking the reuptake of these neurotransmitters, thereby increasing their extracellular levels.[4][5][6] Similarly, serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) act on all three monoamine transporters.[7][8] However, it is crucial to emphasize that there is no published data to confirm that (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride functions as an NDRI, SNDRI, or has any other specific biological activity.

An in-depth technical guide, as originally requested, would necessitate a robust foundation of scientific evidence, including but not limited to:

-

Receptor Binding Assays: To determine the affinity of the compound for a wide range of CNS receptors and transporters.

-

Enzyme Inhibition Assays: To assess any potential inhibitory effects on key enzymes involved in neurotransmitter metabolism.

-

In Vitro Functional Assays: To characterize the functional consequences of target engagement, such as neurotransmitter uptake inhibition or release.

-

In Vivo Behavioral and Neurochemical Studies: To understand the physiological and behavioral effects of the compound in living organisms.

Without such data, the creation of a scientifically rigorous and trustworthy guide on the mechanism of action is not feasible. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) mandate that any scientific communication be grounded in verifiable evidence.

Therefore, this document serves to inform the scientific community that the mechanism of action of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride represents a gap in the current scientific literature. Further research is required to characterize the pharmacological profile of this compound. We encourage researchers with an interest in this area to undertake the necessary studies to elucidate its biological activity.

Sources

- 1. appretech.com [appretech.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. americanaddictioncenters.org [americanaddictioncenters.org]

- 7. Serotonin-norepinephrine-dopamine reuptake inhibitor | Sigma-Aldrich [sigmaaldrich.cn]

- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental molecular properties to its synthesis, analysis, and applications. The information presented herein is curated to support laboratory research and process development, with a strong emphasis on scientific integrity and practical application.

Core Molecular Profile

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(4-chlorophenyl)propan-1-amine. The presence of a chiral center makes the stereochemistry of this compound a critical aspect of its utility, particularly in the development of stereospecific pharmaceuticals.

Chemical Structure and Properties

The molecular structure consists of a 4-chlorophenyl group attached to a propyl chain at the first carbon, which is also bonded to an amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Physicochemical Properties of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

| Property | Value | Source(s) |

| Molecular Weight | 206.11 g/mol | [1][2] |

| Molecular Formula | C₉H₁₃Cl₂N | [1][2] |

| CAS Number | 1310923-37-5 | [2] |

| Appearance | White to off-white solid | [3][4] |

| Purity | Typically ≥95% | [3] |

| Storage | Inert atmosphere, room temperature or refrigerator | [3] |

Synthesis and Enantioselective Control

The synthesis of enantiomerically pure (S)-1-(4-Chlorophenyl)propan-1-amine is a key challenge and a critical step in its utilization for pharmaceutical synthesis. Both enantioselective synthesis and chiral resolution of a racemic mixture are viable strategies.

Racemic Synthesis

A common route to the racemic 1-(4-chlorophenyl)propan-1-amine involves the reduction of an oxime precursor.[5]

Experimental Protocol: Racemic Synthesis

-

Oxime Formation: To a solution of 1-(4-chlorophenyl)propan-1-one in ethanol, add hydroxylamine hydrochloride and triethylamine at room temperature. Stir the reaction mixture for 16 hours. Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[5]

-

Reduction: Dissolve the resulting oxime in tetrahydrofuran (THF). Add a solution of borane-tetrahydrofuran complex and stir the mixture at 80°C for 16 hours.[5]

-

Work-up and Purification: After cooling, add 1 M hydrochloric acid to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Evaporate the solvent and purify the residue by silica gel column chromatography to obtain racemic 1-(4-chlorophenyl)propan-1-amine.[5]

Causality of Experimental Choices: The use of hydroxylamine hydrochloride in the first step efficiently converts the ketone to an oxime. The subsequent reduction with borane-THF complex is a well-established method for reducing oximes to primary amines. The acidic work-up protonates the amine, facilitating its extraction and purification.

Chiral Resolution

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[6]

Conceptual Workflow for Chiral Resolution:

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Common Chiral Resolving Agents for Amines:

-

Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)[7]

-

Mandelic acid[7]

-

Camphorsulfonic acid[6]

The choice of resolving agent and solvent system is crucial and often determined empirically through screening.[7]

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of the free amine is 169.0658 g/mol .[8] The hydrochloride salt will have a molecular weight of 206.11 g/mol .[1][2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H or Chiralpak® AD-H is often effective for the separation of chiral amines.[9]

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).[9] A basic additive such as diethylamine (DEA) may be required to improve peak shape and prevent peak tailing.[10]

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.[9]

-

Detection: UV detection at a wavelength of 210 nm or 254 nm is suitable for this compound.[9]

Rationale for Method Selection: Polysaccharide-based CSPs provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. The mobile phase composition is optimized to achieve a balance between retention and resolution.

Applications in Drug Development

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its structural features are often found in compounds targeting the central nervous system.

While specific, publicly disclosed APIs directly using this starting material are limited, it is representative of a class of chiral amines that are pivotal in medicinal chemistry. For instance, related structures are found in compounds developed as histamine H3 receptor ligands, which have potential applications in treating neurological and psychiatric disorders.[11] The synthesis of such compounds often involves the coupling of the chiral amine with other molecular fragments.

Safety and Handling

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell (P301+P312). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3][4]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a valuable chiral building block for the pharmaceutical industry. A thorough understanding of its properties, synthesis, and analysis is crucial for its effective use in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important intermediate.

References

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(S)-1-(4-chlorophenyl)propan-1-amine-hcl | CAS#:114853-62-2. (n.d.). Chemsrc. Retrieved from [Link]

-

(S)-1-(4-chlorophenyl)propan-1-amine hydrochloride. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

-

Chiral resolution. (2023, December 2). In Wikipedia. [Link]

-

(S)-1-(4-Chlorophenyl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved from [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

-

1-Propanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

- Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 791-796.

- Process for the preparation of (p-chlorophenyl)propanol derivatives. (2002). Google Patents.

- Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine. (2013). Google Patents.

- Preparation method of 4-chlorophenylhydrazine hydrochloride. (2013). Google Patents.

-

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. (n.d.). Aladdin. Retrieved from [Link]

Sources

- 1. (S)-1-(4-chlorophenyl)propan-1-amine-hcl | CAS#:114853-62-2 | Chemsrc [chemsrc.com]

- 2. appretech.com [appretech.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1-(4-Chlorophenyl)propan-1-amine hydrochloride | 856629-61-3 [sigmaaldrich.com]

- 5. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. onyxipca.com [onyxipca.com]

- 8. (S)-1-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 40985380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 11. US8354430B2 - Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Abstract

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. As a member of the substituted phenethylamine class, its structural characteristics suggest a potential for pronounced biological activity, particularly interacting with monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and analytical characterization of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. Drawing upon data from its close structural analog, para-chloroamphetamine (4-CA), this document further elucidates its probable mechanism of action and explores its potential as a pharmacological agent and a valuable intermediate in the synthesis of complex pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific landscape.

Introduction: The Significance of Chiral Phenethylamines

Chiral amines are fundamental building blocks in a vast array of biologically active molecules, with a significant percentage of pharmaceutical drugs containing at least one chiral amine moiety. The stereochemistry of these compounds is often critical to their pharmacological and toxicological profiles. (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride belongs to the phenethylamine class of compounds, which are renowned for their diverse psychoactive properties, including stimulant, entactogen, and hallucinogenic effects[1]. The parent compound, phenethylamine, acts as a central nervous system stimulant by modulating monoamine neurotransmission[2]. The introduction of substituents on the phenyl ring and the alkyl chain can dramatically alter the potency and selectivity of these compounds for various biological targets[1][3].

The subject of this guide, with its chlorine substitution at the para position of the phenyl ring and a chiral center at the first carbon of the propane chain, is structurally analogous to well-studied monoamine releasing agents. This structural similarity provides a strong rationale for investigating its biological activity, particularly its potential to interact with serotonin, dopamine, and norepinephrine transporters.

Chemical and Physical Properties

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a solid at room temperature and is typically supplied as a white to off-white crystalline powder[2][4]. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃Cl₂N | [2][5] |

| Molecular Weight | 206.11 g/mol | [2][5][6] |

| CAS Number | 1310923-37-5 | [2][5] |

| Appearance | Solid | [2][6] |

| Purity | ≥95% - 98% (typical) | [2][5][6] |

| Storage Temperature | Room temperature to refrigerator | [2][6] |

Stereoselective Synthesis: Pathways to Enantiopurity

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to synthesize the (S)-enantiomer of 1-(4-chlorophenyl)propan-1-amine with high purity is of paramount importance. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Biocatalysis

Biocatalysis, particularly the use of transaminases, has emerged as a powerful and green methodology for the asymmetric synthesis of chiral amines[3][7]. ω-Transaminases can catalyze the transfer of an amino group from an amino donor to a prochiral ketone, yielding a chiral amine with high enantioselectivity[3][7][8].

The synthesis of (S)-1-(4-chlorophenyl)propan-1-amine can be envisioned starting from the corresponding prochiral ketone, 1-(4-chlorophenyl)propan-1-one. An (S)-selective ω-transaminase would facilitate the conversion of the ketone to the desired (S)-amine.

Diagram: Biocatalytic Asymmetric Synthesis Workflow

Caption: Biocatalytic synthesis of the (S)-amine.

Experimental Protocol: Asymmetric Synthesis using ω-Transaminase

-

Enzyme Selection and Preparation: Screen a panel of commercially available or engineered (S)-selective ω-transaminases for activity towards 1-(4-chlorophenyl)propan-1-one. Prepare a whole-cell biocatalyst or a cell-free extract containing the selected transaminase.

-

Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

-

Substrate Addition: Add the amino donor (e.g., L-alanine) in excess to the reaction mixture. Dissolve the prochiral ketone, 1-(4-chlorophenyl)propan-1-one, in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the reaction.

-

Enzyme Addition: Initiate the reaction by adding the prepared transaminase biocatalyst.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product.

-

Work-up and Purification: Once the reaction has reached completion, terminate it by centrifuging to remove the biocatalyst. Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Chiral Resolution of Racemic 1-(4-Chlorophenyl)propan-1-amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the amine. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities[9][10].

Diagram: Chiral Resolution Workflow

Sources

- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. appretech.com [appretech.com]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. para-Chloromethamphetamine - Wikipedia [en.wikipedia.org]

- 6. (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride | 1310923-37-5 [sigmaaldrich.com]

- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral_resolution [chemeurope.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

Chiral Amines in Medicinal Chemistry: A Technical Guide to Synthesis and Application

Abstract

Chiral amines are foundational structural motifs in a vast array of pharmaceuticals, with their specific stereochemistry often being the determining factor in therapeutic efficacy and safety.[1] It is estimated that approximately 40-45% of small molecule drugs contain at least one chiral amine moiety.[2] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the synthesis and application of chiral amines in medicinal chemistry. We will delve into the critical importance of chirality in drug action, offer a comparative analysis of modern synthetic strategies, and provide detailed, field-proven experimental protocols. The causality behind experimental choices will be examined, ensuring a robust and validated approach to the synthesis of these vital compounds.

The Significance of Chirality in Amine-Containing Pharmaceuticals

The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2] This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, have a different pharmacological effect, or even be toxic.[2] A classic and tragic example is Thalidomide, where one enantiomer provided the desired sedative effect, while the other was a potent teratogen. This underscores the critical need for enantiomerically pure drugs.

The differential activity of enantiomers is a key consideration in drug development. For instance, in the case of the antidepressant citalopram, the S-enantiomer, escitalopram, is responsible for the therapeutic effect, while the R-enantiomer is largely inactive. The development of the single-enantiomer drug allowed for a more targeted therapeutic with potentially fewer side effects.

Strategic Approaches to Chiral Amine Synthesis: A Comparative Analysis

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. Several powerful strategies have been developed, each with its own set of advantages and limitations. The choice of method often depends on factors such as the substrate scope, desired scale, cost-effectiveness, and environmental impact.

Here, we compare three prominent methodologies: asymmetric hydrogenation, biocatalytic transamination, and classical resolution.

| Methodology | Catalyst/Reagent | Substrate Scope | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Advantages | Key Limitations |

| Asymmetric Hydrogenation | Transition metal complexes (e.g., Ru, Rh, Ir) with chiral phosphine ligands | Imines, enamines | >90 | >95 | High efficiency, broad substrate scope, high enantioselectivity | Requires specialized high-pressure equipment, potential for heavy metal contamination, catalyst cost |

| Biocatalytic Transamination | Transaminase enzymes (ω-TAs) | Ketones | >90 | >99 | High enantioselectivity, mild reaction conditions (aqueous media), environmentally friendly | Substrate scope can be limited by enzyme specificity, equilibrium limitations may require process engineering |

| Classical Resolution | Chiral resolving agents (e.g., tartaric acid derivatives) | Racemic amines | <50 (per enantiomer) | >99 (after separation) | Well-established, can be cost-effective for certain substrates | Theoretical maximum yield of 50% for the desired enantiomer, requires stoichiometric amounts of resolving agent, often involves multiple crystallization steps |

Key Synthetic Methodologies: In-Depth Protocols and Mechanistic Insights

Asymmetric Hydrogenation of Imines: The Noyori-Ikariya Catalytic System

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines. The Noyori-Ikariya catalysts, which are ruthenium complexes with a chiral diamine and an arene ligand, are particularly effective for the asymmetric transfer hydrogenation of imines.[3][4]

Mechanism of Action:

The catalytic cycle of the Noyori-Ikariya asymmetric transfer hydrogenation involves a metal-ligand bifunctional mechanism.[5] The ruthenium hydride species, which is the active catalyst, is generated in situ. The imine substrate coordinates to the ruthenium center, and the hydride is transferred to the imine carbon while a proton is transferred from the amine ligand to the imine nitrogen in a concerted step. This occurs through a six-membered pericyclic transition state, leading to the formation of the chiral amine.[5]

Caption: Catalytic cycle of Noyori-type asymmetric hydrogenation.

Detailed Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine

This protocol is a representative example for the asymmetric hydrogenation of an N-aryl imine using a Noyori-type catalyst.

Materials:

-

[RuCl₂(p-cymene)]₂ (pre-catalyst)

-

(S,S)-TsDPEN (chiral ligand)

-

N-(1-phenylethylidene)aniline (imine substrate)

-

2-Propanol (solvent and hydrogen source)

-

Potassium tert-butoxide (base)

-

Inert atmosphere glovebox or Schlenk line

-

High-pressure reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol), add degassed 2-propanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate flask, dissolve the N-(1-phenylethylidene)aniline (1.0 mmol) in degassed 2-propanol (5 mL).

-

Hydrogenation: Transfer the substrate solution to the high-pressure reactor. Add the catalyst solution, followed by a solution of potassium tert-butoxide (0.1 mmol) in 2-propanol (1 mL).

-

Reaction Execution: Seal the reactor, purge with hydrogen gas (3 times), and then pressurize to 10 atm of H₂. Stir the reaction mixture at 30 °C for 12 hours.

-

Work-up and Purification: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral amine.

-

Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.

Causality and Experimental Choices:

-

Choice of Ligand: The TsDPEN ligand provides a well-defined chiral environment around the ruthenium center, which is crucial for high enantioselectivity.[3]

-

Base: Potassium tert-butoxide is used to generate the active ruthenium hydride species from the pre-catalyst.

-

Solvent: 2-Propanol serves as both the solvent and the hydrogen source in this transfer hydrogenation reaction.

-

Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while maintaining high enantioselectivity. Higher temperatures can sometimes lead to a decrease in enantiomeric excess.[6]

Biocatalytic Transamination: A Green Approach to Chiral Amines

Biocatalytic transamination using ω-transaminases (ω-TAs) has emerged as a powerful and sustainable method for the synthesis of chiral amines from prochiral ketones.[7][8] These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity.[7]

Mechanism of Action:

The mechanism of transaminase-catalyzed amination involves the cofactor pyridoxal 5'-phosphate (PLP).[7] The reaction proceeds through a ping-pong bi-bi mechanism. First, the amine donor binds to the PLP-enzyme complex, forming an external aldimine. This is followed by a tautomerization and hydrolysis to release the deaminated donor (a ketone) and form the pyridoxamine 5'-phosphate (PMP)-enzyme intermediate. The prochiral ketone substrate then binds to the PMP-enzyme complex, and the reverse sequence of reactions occurs to generate the chiral amine product and regenerate the PLP-enzyme complex.

Caption: Ping-pong mechanism of a transaminase-catalyzed reaction.

Detailed Experimental Protocol: Preparative Scale Biocatalytic Transamination

This protocol describes the synthesis of a chiral amine from a prochiral ketone using a commercially available transaminase.

Materials:

-

Transaminase (e.g., ATA-117, available from commercial suppliers)

-

Acetophenone (substrate)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Potassium phosphate buffer (pH 8.0)

-

Bioreactor with pH and temperature control

Procedure:

-

Reaction Medium Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.0) and add PLP to a final concentration of 1 mM.

-

Enzyme and Substrate Addition: To the bioreactor containing the buffered reaction medium, add the transaminase to a final concentration of 5 g/L. Add acetophenone to a final concentration of 100 mM.

-

Reaction Initiation: Start the reaction by adding isopropylamine to a final concentration of 1 M.

-

Reaction Monitoring: Maintain the reaction at 30 °C with gentle agitation. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the conversion and enantiomeric excess of the product. The pH should be maintained at 8.0.

-

Work-up and Purification: Once the reaction has reached completion (typically >99% conversion), stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). Separate the organic layer, and extract the aqueous layer with MTBE. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral amine.

-

Purification: The crude product can be further purified by distillation or crystallization if necessary.

Causality and Experimental Choices:

-

Enzyme Selection: The choice of transaminase is crucial and depends on the specific substrate. Screening of a panel of enzymes is often necessary to find one with high activity and selectivity for the target ketone.[7]

-

Amine Donor: Isopropylamine is a commonly used amine donor because its deaminated product, acetone, is volatile and can be removed to drive the reaction equilibrium towards the product side.[8]

-

pH and Temperature: These parameters are optimized for the specific enzyme being used to ensure maximum activity and stability.

-

Cofactor: PLP is an essential cofactor for transaminases and is added to the reaction mixture to ensure the enzyme is in its active form.[7]

Industrial Case Studies: From Bench to Market

The principles and protocols described above are not merely academic exercises; they are the foundation of large-scale industrial processes for the synthesis of life-saving medicines.

Sitagliptin (Januvia®): A Triumph of Asymmetric Hydrogenation

Sitagliptin, an inhibitor of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes, is a prime example of the successful industrial application of asymmetric hydrogenation. The second-generation synthesis developed by Merck involves the highly enantioselective hydrogenation of an unprotected enamine.[9][10]

The key step is the hydrogenation of the enamine precursor using a rhodium catalyst with the chiral ligand t-Bu JOSIPHOS.[9] This process is highly efficient, affording sitagliptin with excellent enantiomeric excess (>99% ee) and in high yield.[9] This "green" synthesis significantly reduced waste and improved the overall efficiency compared to the first-generation route.[9]

Cinacalcet (Sensipar®): The Power of Classical Resolution

Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism, provides an excellent example of the industrial application of classical resolution. The synthesis involves the preparation of a racemic amine, which is then resolved using a chiral acid.[11]

The racemic (R,S)-1-(1-naphthyl)ethylamine is reacted with a suitable chiral resolving agent, such as N-acetyl-L-leucine, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-1-(1-naphthyl)ethylamine, which is a key intermediate in the synthesis of Cinacalcet.[11]

Troubleshooting and Practical Considerations

Low Enantioselectivity in Asymmetric Hydrogenation:

-

Problem: The conversion is high, but the enantiomeric excess (ee) is low.

-

Potential Causes & Solutions:

-

Suboptimal Ligand: The chosen ligand may not be suitable for the substrate. Screen a library of ligands with different steric and electronic properties.[12]

-

Incorrect Catalyst Loading: Too high or too low a catalyst loading can affect selectivity. Optimize the substrate-to-catalyst ratio.

-

Reaction Conditions: Temperature and pressure can significantly impact ee. Lowering the temperature often improves enantioselectivity.[12]

-

Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Screen different solvents.

-

Poor Performance in Biocatalytic Transamination:

-

Problem: Low conversion or slow reaction rate.

-

Potential Causes & Solutions:

-

Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Lowering the substrate concentration or in situ product removal can help.

-

Unfavorable Equilibrium: The reaction equilibrium may lie on the side of the starting materials. Use a large excess of the amine donor or remove the ketone byproduct (e.g., by evaporation of acetone).[8]

-

Suboptimal pH or Temperature: Ensure the reaction conditions are optimal for the specific enzyme being used.

-

Insufficient Cofactor: Ensure an adequate concentration of PLP is present in the reaction mixture.

-

Conclusion

Chiral amines are of paramount importance in medicinal chemistry, and the ability to synthesize them in an enantiomerically pure form is a critical skill for any drug development professional. This guide has provided a comprehensive overview of the key synthetic strategies, from the well-established principles of classical resolution to the modern, highly efficient methods of asymmetric hydrogenation and biocatalysis. By understanding the underlying mechanisms, mastering the experimental protocols, and being aware of the practical considerations, researchers can confidently and effectively synthesize the chiral amine building blocks that are essential for the discovery and development of new medicines.

References

- Bian, X., Wang, J., & Yungen, X. (2012). Synthesis Process of Cinacalcet Hydrochloride. Semantic Scholar.

- BenchChem. (2025).

- Hansen, K. B., Hsiao, Y., Xu, F., & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.

- The process for the preparation of sitagliptin phosphate via asymmetric hydrogenation. (n.d.).

- Hsiao, Y., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.

- Chen, C., et al. (2021).

- Hollmann, F., & Arends, I. W. C. E. (2012). Quantitative Comparison of Chiral Catalysts Selectivity and Performance: A Generic Concept Illustrated with Cyclododecanone Monooxygenase as Baeyer–Villiger Biocatalyst.

- Chen, C., et al. (2021).

- BenchChem. (2025).

- BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis.

- BenchChem. (2025). A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol.

- Process for the synthesis of cinacalcet hydrochloride. (2011).

- Zhang, Y., et al. (2022).

- BenchChem. (2025).

- Reddy, L. M., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1073–1078.

- Noyori Hydrogen

- Process for the preparation of cinacalcet hydrochloride. (2008).

- Irfan, M., Fuchs, M., Glasnov, T. N., & Kappe, C. O. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 26(21), 6437.

- while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- Mahmoud, A. R. (2025).

- Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767-14772.

- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.

- France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1052.

- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group.

- Dong, V. M. (2014). Chiral Ligand Design. The Dong Group.

- Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12345-12445.

- Ghislieri, F., & Turner, N. J. (2014). The Industrial Age of Biocatalytic Transamination.

- FuseSchool. (2016).

- Graphviz. (2024). DOT Language.

- Kačer, P., et al. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 19(5), 6987-7007.

- Kačer, P., et al. (2014). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(5), 6987-7007.

- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

- Kelly, S. A., et al. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 23(11), 2829.

- Ghislieri, F., & Turner, N. J. (2014). The Industrial Age of Biocatalytic Transamination.

- Hamza, A., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines.

- The Organic Chemistry Tutor. (2020). How to draw dot and cross diagrams for covalent bonding. YouTube.

- Overview of the biocatalytic transamination process. (n.d.).

- Contestabile, R., & John, R. A. (2015). A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase/ω-Transaminase-Mediated Synthesis of (2 S ,3 S )-2-Aminopentane-1,3-diol. European Journal of Organic Chemistry, 2015(22), 4846-4853.

- Asymmetric hydrogen

Sources

- 1. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl [mdpi.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 11. Synthesis Process of Cinacalcet Hydrochloride | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Potential Therapeutic Effects of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry. While not a therapeutic agent in its own right, it serves as a critical starting material and key intermediate in the synthesis of complex bioactive molecules. This guide elucidates the primary therapeutic relevance of this compound through its integral role in the development of potent and selective kinase inhibitors, most notably the AKT inhibitor Capivasertib (AZD5363). Furthermore, this document will explore the broader, albeit less defined, potential for intrinsic bioactivity within the chlorophenylpropanamine scaffold, drawing insights from structurally related compounds. The synthesis, chemical properties, and potential pharmacological avenues are discussed to provide a comprehensive resource for researchers in drug discovery and development.

Introduction and Chemical Profile

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a synthetic organic compound with a well-defined stereochemistry that is crucial for its application in asymmetric synthesis. The presence of a chlorine atom on the phenyl ring and an amine group on a chiral carbon makes it a versatile building block for introducing specific structural motifs into larger molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-(4-chlorophenyl)propan-1-amine hydrochloride | |

| Synonyms | (1S)-1-(4-chlorophenyl)-1-propanamine hydrochloride, (S)-(-)-1-(4-Chlorophenyl)-1-propylamine hydrochloride | |

| CAS Number | 1310923-37-5 | |

| Molecular Formula | C₉H₁₃Cl₂N | |

| Molecular Weight | 206.11 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Primary Therapeutic Relevance: A Key Building Block for the AKT Inhibitor Capivasertib (AZD5363)

The most significant therapeutic potential linked to (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is its use as a pivotal intermediate in the synthesis of Capivasertib (AZD5363), a potent, orally bioavailable inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] The AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[3][4]

The Role in Capivasertib Synthesis

The (S)-enantiomer of 1-(4-chlorophenyl)propan-1-amine is specifically utilized to introduce the chiral side chain that is crucial for the high potency and selectivity of Capivasertib. This underscores the importance of stereochemistry in drug design, where the specific three-dimensional arrangement of atoms dictates the interaction with the biological target.

Caption: Simplified schematic of Capivasertib synthesis.

Therapeutic Potential of Capivasertib (AZD5363)

Capivasertib has demonstrated significant promise in clinical trials for the treatment of various cancers, particularly those with activating mutations in the AKT pathway.

-

Mechanism of Action: Capivasertib is an ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). By blocking the activity of AKT, it inhibits downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.[1][2]

-

Clinical Applications: Clinical studies have shown the efficacy of Capivasertib in treating breast cancer, particularly in combination with other therapies. Its potential is also being explored in prostate cancer, non-small cell lung cancer, and other solid tumors.

-

Pharmacokinetics: Capivasertib is orally bioavailable and has demonstrated favorable drug metabolism and pharmacokinetic (DMPK) properties in preclinical and clinical studies.[1][2]

Exploration of Intrinsic Bioactivity of the Chlorophenylpropanamine Scaffold

While the primary value of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride lies in its role as a synthetic intermediate, the inherent structure of the chlorophenylpropanamine scaffold may possess intrinsic biological activity.

Analgesic Properties of a Related Compound

A study on 1-(p-chlorophenyl)propanol, a structurally similar compound, revealed non-narcotic analgesic properties.[5] This compound demonstrated higher analgesic activity than acetylsalicylic acid in mice when administered orally.[5] This finding suggests that the 4-chlorophenylpropyl moiety could be a pharmacophore for analgesic effects, warranting further investigation of (S)-1-(4-Chlorophenyl)propan-1-amine and its derivatives for pain management.

Potential for Central Nervous System (CNS) Activity

The core structure of (S)-1-(4-Chlorophenyl)propan-1-amine, an alpha-ethyl-benzenemethanamine, is reminiscent of compounds known to have effects on the central nervous system. For instance, derivatives of cathinone, which share a similar backbone, are known to interact with monoamine transporters. Furthermore, the alpha-ethyl homologue of MDMA (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine or MBDB) has been shown to affect serotonergic systems.[6] These examples suggest that modifications to the (S)-1-(4-Chlorophenyl)propan-1-amine molecule could yield compounds with interesting neuropharmacological profiles.

Experimental Protocols

General Synthesis of 1-(4-Chlorophenyl)propan-1-amine

A general, non-stereospecific synthesis of 1-(4-chlorophenyl)propan-1-amine can be achieved through the reductive amination of 4'-chloropropiophenone.

Step 1: Oximation of 4'-Chloropropiophenone

-

Dissolve 1-(4-chlorophenyl)propan-1-one in ethanol.

-

Add hydroxylamine hydrochloride and triethylamine at room temperature.

-

Stir the reaction mixture for 16 hours.

-

Evaporate the solvent under reduced pressure.

-

Extract the product with ethyl acetate after the addition of water.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Step 2: Reduction to the Amine

-

Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine in tetrahydrofuran.

-

Add a solution of borane-tetrahydrofuran complex.

-

Stir the mixture at 80°C for 16 hours.

-

Quench the reaction with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by silica gel column chromatography to obtain 1-(4-chlorophenyl)propan-1-amine.

Note: The synthesis of the specific (S)-enantiomer requires either a chiral starting material, a chiral catalyst, or resolution of the racemic mixture.

Conclusion and Future Directions

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a compound of significant interest to the pharmaceutical industry, not as a direct therapeutic agent, but as a high-value chiral building block. Its role in the synthesis of the promising anti-cancer drug Capivasertib (AZD5363) highlights the critical importance of such intermediates in modern drug discovery. The stereospecificity of this compound is paramount to the efficacy of the final active pharmaceutical ingredient.

Future research could focus on several avenues:

-

Novel Kinase Inhibitors: The (S)-1-(4-chlorophenyl)propylamine moiety could be incorporated into novel scaffolds to target other kinases implicated in disease.

-

Exploring Intrinsic Bioactivity: A systematic investigation into the analgesic and CNS effects of derivatives of (S)-1-(4-Chlorophenyl)propan-1-amine could lead to the discovery of new therapeutic agents.

-

Process Chemistry: The development of more efficient and cost-effective methods for the asymmetric synthesis of this chiral amine would be of great interest to the pharmaceutical manufacturing sector.

References

-

Gálvez, J., et al. (1997). Pharmacological Studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: Two New Non-Narcotic Analgesics Designed by Molecular Connectivity. Journal of Pharmacy and Pharmacology, 49(1), 10-5. [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

-

The University of Manchester. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Research Explorer. [Link]

-

Appretech Scientific Limited. (S)-1-(4-chlorophenyl)propan-1-amine hydrochloride. [Link]

-

PubChem. (S)-1-(4-Chlorophenyl)propan-1-amine. [Link]

-

Linch, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. [Link]

-

National Center for Biotechnology Information. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. [Link]

-

Steele, T. D., et al. (1989). Neurotoxic effects of the alpha-ethyl homologue of MDMA following subacute administration. Pharmacology Biochemistry and Behavior, 34(1), 137-41. [Link]

Sources

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxic effects of the alpha-ethyl homologue of MDMA following subacute administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Chiral Propanamine Derivatives

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. Among the vast arsenal of chiral molecules, propanamine derivatives stand out for their versatility and profound impact across various scientific disciplines. Their inherent chirality and functional handles make them indispensable tools in the synthesis of complex molecules and the development of novel materials. This technical guide provides an in-depth exploration of the core applications of chiral propanamine derivatives, offering insights into their role as foundational building blocks in pharmaceuticals, their utility in asymmetric catalysis, their function as resolving agents, and their emerging applications in materials science.

The Significance of Chirality and the Propanamine Scaffold

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror images, known as enantiomers, can exhibit vastly different biological activities.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral drug.[2] Consequently, the use of single-enantiomer drugs is often crucial to enhance therapeutic efficacy and minimize adverse side effects.[3]

The propanamine scaffold, characterized by a three-carbon chain with an amino group, provides a simple yet versatile chiral backbone. The presence of a stereocenter, typically at the first or second carbon, allows for the existence of (R) and (S) enantiomers. This inherent chirality, combined with the reactive amino group, makes chiral propanamine derivatives highly valuable synthons in organic chemistry.

Applications in the Pharmaceutical Industry

The pharmaceutical sector has extensively capitalized on the unique properties of chiral propanamine derivatives, employing them as key components in the synthesis of a wide range of therapeutic agents.[3]

Chiral Building Blocks for Enantiomerically Pure Drugs

Chiral propanamine derivatives serve as invaluable starting materials or key intermediates in the synthesis of single-enantiomer drugs. Their pre-defined stereochemistry is incorporated into the final drug molecule, obviating the need for challenging chiral separations or complex asymmetric syntheses at later stages. This "chiral pool" approach is a robust strategy for accessing optically pure compounds.[4]

For instance, derivatives of 1-phenylpropan-1-amine are utilized as key building blocks for introducing specific chiral centers into complex drug molecules.[5] The synthesis of novel therapeutic agents, particularly those targeting neurological disorders where precise receptor binding is critical, often leverages these chiral intermediates.[3] An example is the synthesis of L-Aspartyl-D-amino amide sweeteners, which are 2000 times sweeter than sucrose, utilizing (S)-(-)-1-Phenylpropylamine.[6]

The following workflow illustrates the general strategy of using a chiral propanamine derivative as a building block in drug synthesis:

Figure 1: General workflow for utilizing chiral propanamine derivatives as building blocks in the synthesis of active pharmaceutical ingredients.

Privileged Scaffolds in Medicinal Chemistry

The pyrrolidine ring, a cyclic amine, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[4] Chiral propanamine derivatives can be elaborated into such valuable scaffolds. For example, (R)-pyrrolidine-3-carboxylic acid, a derivative of a chiral propanamine, serves as a versatile starting material for a wide array of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and γ-aminobutyric acid (GABA) uptake inhibitors.[4]

Pivotal Role in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry. Chiral propanamine derivatives are frequently employed in this field, both as ligands for transition metals and as organocatalysts.

Chiral Ligands for Transition Metal-Catalyzed Reactions

The amino group of chiral propanamine derivatives can be readily functionalized to create a diverse range of chiral ligands. These ligands coordinate to transition metals, such as copper, palladium, or rhodium, to form chiral catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations.[7][8] The C2-symmetrical secondary amines derived from (R)- or (S)-α-ethylbenzylamine are valuable chiral building blocks for the synthesis of atropisomeric phosphoramidites used in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions.

The general principle of transition metal-catalyzed asymmetric synthesis using a chiral propanamine-derived ligand is depicted below:

Figure 2: The role of chiral propanamine-derived ligands in forming active chiral catalysts for asymmetric transformations.

Asymmetric Organocatalysis

In addition to their role as ligands, chiral propanamine derivatives can themselves act as organocatalysts, obviating the need for potentially toxic and expensive metals. These metal-free catalysts are a key focus of green chemistry initiatives. A notable example is the use of chiral propanamine derivatives in enantioselective Mannich reactions, which are crucial for the synthesis of chiral β-amino carbonyl compounds, important precursors for many pharmaceuticals.[9]

Indispensable Tools for Chiral Resolution

Despite the advances in asymmetric synthesis, the separation of racemic mixtures remains a widely used method for obtaining enantiomerically pure compounds, particularly on an industrial scale.[10][11] Chiral propanamine derivatives are excellent resolving agents for racemic acids.[12]

The Principle of Diastereomeric Salt Formation

The resolution process relies on the reaction of a racemic acid with an enantiomerically pure chiral propanamine base. This acid-base reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[10][11] Once the diastereomeric salts are separated, the chiral propanamine resolving agent can be removed, yielding the pure enantiomers of the original acid.[12]

Experimental Protocol: Resolution of a Racemic Acid

The following is a generalized, step-by-step protocol for the chiral resolution of a racemic carboxylic acid using a chiral propanamine derivative:

-

Salt Formation:

-

Dissolve the racemic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add one equivalent of the enantiomerically pure chiral propanamine derivative (e.g., (R)-1-phenylethylamine).

-

Stir the mixture, and gently heat if necessary, to facilitate the formation of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or ice bath, to induce the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The mother liquor contains the more soluble diastereomeric salt.

-

-

Isolation of the Enantiomer:

-

Dissolve the isolated diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free carboxylic acid.

-

Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the pure enantiomer.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step contains the protonated chiral propanamine.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the chiral propanamine with an organic solvent.

-

Dry the organic layer and remove the solvent to recover the resolving agent for reuse.

-

Emerging Frontiers: Chiral Propanamine Derivatives in Materials Science

The influence of chirality is not limited to the life sciences; it is also a critical design element in modern materials science.[13] The incorporation of chiral units, such as propanamine derivatives, into polymers and liquid crystals can impart unique chiroptical properties to the resulting materials.[14] These chiral materials have potential applications in a variety of advanced technologies, including:

-